molecular formula C32H56N6O2S4 B14396440 N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide CAS No. 87202-71-9

N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide

Cat. No.: B14396440
CAS No.: 87202-71-9
M. Wt: 685.1 g/mol
InChI Key: CCWBBVRSPAHVSA-UHFFFAOYSA-N
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Description

N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is a complex organic compound characterized by its unique structure, which includes a dodecane backbone linked to thiadiazole rings and octanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole rings, which are then linked to the dodecane backbone. The final step involves the attachment of the octanamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atoms in the thiadiazole rings.

    Reduction: This reaction can affect the amide groups, potentially leading to the formation of amines.

    Substitution: This reaction can occur at the thiadiazole rings, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can yield a variety of derivatives with different functional groups attached to the thiadiazole rings.

Scientific Research Applications

N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide exerts its effects involves interactions with specific molecular targets. The thiadiazole rings can interact with various enzymes and receptors, potentially modulating their activity. The dodecane backbone provides structural stability, while the octanamide groups can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diacrylamide
  • N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide

Uniqueness

N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is unique due to its combination of a long dodecane backbone with thiadiazole rings and octanamide groups. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets further enhances its versatility compared to similar compounds.

Properties

CAS No.

87202-71-9

Molecular Formula

C32H56N6O2S4

Molecular Weight

685.1 g/mol

IUPAC Name

N-[5-[12-[[5-(octanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-yl]octanamide

InChI

InChI=1S/C32H56N6O2S4/c1-3-5-7-15-19-23-27(39)33-29-35-37-31(43-29)41-25-21-17-13-11-9-10-12-14-18-22-26-42-32-38-36-30(44-32)34-28(40)24-20-16-8-6-4-2/h3-26H2,1-2H3,(H,33,35,39)(H,34,36,40)

InChI Key

CCWBBVRSPAHVSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=NN=C(S1)SCCCCCCCCCCCCSC2=NN=C(S2)NC(=O)CCCCCCC

Origin of Product

United States

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